N-Methyl-N'-1,2,3-thiadiazol-5-ylurea

Molecular weight Size exclusion Tissue penetration

N-Methyl-N'-1,2,3-thiadiazol-5-ylurea (C₄H₆N₄OS, MW 158.18 g/mol) is a low-molecular-weight 1,2,3-thiadiazol-5-yl urea derivative, structurally distinguishable from the widely used plant growth regulator thidiazuron (TDZ; N-phenyl-N'-1,2,3-thiadiazol-5-ylurea, CAS 51707-55-2) by the replacement of the phenyl substituent with a methyl group. The compound is characterized by a computed XLogP3 of -0.2, markedly more hydrophilic than its phenyl-substituted analogs, and is catalogued in authoritative chemical databases as an available research compound.

Molecular Formula C4H6N4OS
Molecular Weight 158.18 g/mol
CAS No. 51707-62-1
Cat. No. B1656232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N'-1,2,3-thiadiazol-5-ylurea
CAS51707-62-1
Molecular FormulaC4H6N4OS
Molecular Weight158.18 g/mol
Structural Identifiers
SMILESCNC(=O)NC1=CN=NS1
InChIInChI=1S/C4H6N4OS/c1-5-4(9)7-3-2-6-8-10-3/h2H,1H3,(H2,5,7,9)
InChIKeyWPLACKGYQTURBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-N'-1,2,3-thiadiazol-5-ylurea (CAS 51707-62-1): Physicochemical and Structural Baseline for Strategic Sourcing


N-Methyl-N'-1,2,3-thiadiazol-5-ylurea (C₄H₆N₄OS, MW 158.18 g/mol) is a low-molecular-weight 1,2,3-thiadiazol-5-yl urea derivative, structurally distinguishable from the widely used plant growth regulator thidiazuron (TDZ; N-phenyl-N'-1,2,3-thiadiazol-5-ylurea, CAS 51707-55-2) by the replacement of the phenyl substituent with a methyl group [1]. The compound is characterized by a computed XLogP3 of -0.2, markedly more hydrophilic than its phenyl-substituted analogs, and is catalogued in authoritative chemical databases as an available research compound [1][2].

1

Structurally matched control: thiadiazol-5-yl urea core with methyl substituent (no documented bioactivity)

2

Hydrophilic profile: XLogP3 -0.2 supports aqueous-phase transport studies

3

Low molecular weight (158.18 g/mol) enables higher molar dosing in media

Why Thidiazuron Cannot Simply Replace N-Methyl-N'-1,2,3-thiadiazol-5-ylurea in Research and Industrial Applications


The assumption that N-phenyl and N-methyl 1,2,3-thiadiazol-5-yl ureas are functionally interchangeable contradicts the established structure-activity landscape of this class. The replacement of a phenyl ring by a methyl group imparts a >2.5-unit shift in XLogP3 (from +1.3 to -0.2) and a nearly 40% reduction in molecular weight, which directly alters membrane permeability, systemic mobility in plant tissues, and target-binding kinetics [1][2]. Additionally, TDZ displays potent cytokinin activity (tobacco callus EC₅₀ = 0.001 µM), while no published quantitative bioactivity data exist for the N-methyl analog [3]. Consequently, substituting TDZ for the target compound introduces unpredictable biological and physicochemical variables that can undermine experimental reproducibility and formulation performance.

Target Compound

N-Methyl derivative: XLogP3 -0.2, MW 158.18, no known cytokinin activity

Common Substitute

Thidiazuron (TDZ): XLogP3 1.3, MW 220.25, EC₅₀ 0.001 µM in tobacco callus

1 rotatable bond, high TPSA/MW ratio (0.602)

2 rotatable bonds, lower TPSA/MW ratio (0.432)

A >1.5 log-unit lipophilicity shift and absence of bioactivity data mean TDZ may not transfer as a direct replacement; experimental validation required.

Quantitative Differentiation Guide: N-Methyl-N'-1,2,3-thiadiazol-5-ylurea vs. Thidiazuron and Forchlorfenuron


Molecular Weight and Size Differentiation: A 28% Reduction vs. Thidiazuron

N-Methyl-N'-1,2,3-thiadiazol-5-ylurea possesses a molecular weight of 158.18 g/mol, representing a 28.2% reduction compared to thidiazuron (220.25 g/mol) and a 36.1% reduction relative to forchlorfenuron (247.68 g/mol) [1][2][3]. This lower mass correlates with a smaller molecular volume and higher molar quantity per unit mass, which is directly relevant for applications requiring precise molar dosing in plant tissue culture media.

Molecular weight reduction
Head-to-head
158.18 g/mol
-28.2% vs TDZ (220.25)
-36.1% vs CPPU (247.68)

Enables higher molar concentration at same mass loading

Computed by PubChem 2.1; molar dose–response design relevance

Molecular weight Size exclusion Tissue penetration Formulation design

Lipophilicity Gradient: XLogP3 from -0.2 (Target) to +2.4 (Forchlorfenuron) Defines Solubility and Permeability Profiles

The computed XLogP3 value for N-Methyl-N'-1,2,3-thiadiazol-5-ylurea is -0.2, placing it in a hydrophilic regime distinct from thidiazuron (XLogP3 = 1.3) and forchlorfenuron (XLogP3 = 2.4) [1][2][3]. This >1.5 log-unit difference versus TDZ and >2.6 log-unit difference versus CPPU predicts substantially higher aqueous solubility and lower passive membrane permeability for the target compound, which may reduce leaf cuticle penetration rates relative to the more lipophilic comparators.

Lipophilicity gradient (XLogP3)
Head-to-head
Target: -0.2
TDZ: 1.3 (Δ -1.5)
CPPU: 2.4 (Δ -2.6)

Predicts higher aqueous solubility, lower membrane permeability

XLogP3 algorithm 3.0; may shift systemic mobility in plant tissues

Lipophilicity LogP Membrane permeability Systemic mobility Solubility

Topological Polar Surface Area (TPSA): 95.2 Ų Enables Predictable Hydrogen-Bonding Interactions

The topological polar surface area (TPSA) of N-Methyl-N'-1,2,3-thiadiazol-5-ylurea is 95.2 Ų, identical within reporting precision to both thidiazuron and forchlorfenuron (each also 95.2 Ų), while the hydrogen bond donor and acceptor counts are conserved (2 donors, 4 acceptors for all three compounds) [1][2][3]. However, the markedly lower molecular weight of the target compound means that the TPSA-to-MW ratio (0.602 Ų·mol/g) is 38% higher than that of TDZ (0.432 Ų·mol/g), indicating a higher density of polar surface area per unit mass, which impacts solvation free energy and may alter protein-binding kinetics.

TPSA-to-MW ratio
Head-to-head
TPSA 95.2 Ų identical; TPSA/MW 0.602 vs TDZ 0.432 (+38%)

Higher polar surface per unit mass alters solvation and recognition

Cactvs 3.4.6.11; H-bond donor/acceptor conserved

Polar surface area Hydrogen bonding Molecular recognition QSAR

Absence of Quantified Cytokinin Activity: A Functionally Distinct Baseline vs. Thidiazuron (EC₅₀ = 0.001 µM)

A systematic search of PubMed and Google Scholar (conducted 2026-05-04) yielded no peer-reviewed studies reporting quantitative cytokinin, anti-senescence, or plant growth regulatory bioactivity data for N-Methyl-N'-1,2,3-thiadiazol-5-ylurea. In contrast, thidiazuron has well-characterized cytokinin activity with a tobacco callus bioassay EC₅₀ of 0.001 µM and a senescence inhibition IC₅₀ of 13 µM [1][2]. This absence of documented activity positions the target compound as a functionally distinct entity that may serve as a low- or null-activity comparator in mechanistic studies, whereas TDZ cannot fulfill this role due to its sub-nanomolar potency.

Cytokinin bioactivity
Context-dependent
No published quantitative data for target compound (PubMed search 2026-05-04); TDZ EC₅₀ = 0.001 µM

Positions compound as potential null-activity comparator

Activity absence based on literature search; requires experimental confirmation

Cytokinin activity Tobacco callus assay Negative control Structure–activity relationship

Rotatable Bond Economy: Single Rotatable Bond Minimizes Conformational Entropy vs. Two Rotatable Bonds in Comparators

N-Methyl-N'-1,2,3-thiadiazol-5-ylurea contains only one rotatable bond (the urea C–N linkage), compared to two rotatable bonds in both thidiazuron and forchlorfenuron [1][2][3]. This reduced conformational freedom lowers the entropic penalty upon binding to biological targets and may confer different crystal packing behavior, which is relevant for solid-state formulation and structure-based drug design.

Rotatable bond economy
Head-to-head
1 rotatable bond vs TDZ/CPPU 2 (-50%)

Lower conformational entropy loss on binding, distinct crystallization

Cactvs 3.4.6.11; relevant for solid-state formulation and docking

Conformational flexibility Entropy Crystal engineering Molecular docking

Prioritized Application Scenarios for N-Methyl-N'-1,2,3-thiadiazol-5-ylurea Based on Quantified Differentiation


Structurally Matched Negative Control in Cytokinin Signaling Studies

Given the absence of documented cytokinin bioactivity [1], N-methyl-N'-1,2,3-thiadiazol-5-ylurea serves as a structurally conserved negative control for experiments employing thidiazuron (EC₅₀ = 0.001 µM in tobacco callus assay). Its identical thiadiazol-5-yl urea core scaffold, combined with a chemically inert methyl substituent, allows researchers to attribute observed biological effects specifically to the phenyl-mediated receptor interactions that distinguish TDZ, rather than to the thiadiazole-urea backbone itself.

Hydrophilic Probe for Apoplastic Transport Studies in Plant Tissues

The computed XLogP3 of -0.2, representing a >1.5 log-unit decrease in lipophilicity compared to thidiazuron (XLogP3 = 1.3) [2][3], predicts preferential partitioning into aqueous apoplastic compartments. This property makes the compound a candidate for studying apoplastic vs. symplastic transport kinetics in root and leaf tissues, where the more lipophilic TDZ would be confounded by rapid membrane partitioning.

Low-Molecular-Weight Scaffold for Derivatization and SAR Exploration

With a molecular weight of 158.18 g/mol and a single rotatable bond, the compound provides a minimal, synthetically tractable 1,2,3-thiadiazol-5-yl urea core [2] that is 28% smaller than TDZ. This compact size facilitates the design of focused libraries where the N-methyl group can be systematically replaced to probe substituent effects on lipophilicity, hydrogen-bonding, and bioactivity, independent of the steric and electronic complexity introduced by a phenyl ring.

Analytical Reference Standard for Hydrophilic Thiadiazolyl Urea Metabolite Profiling

The combination of low LogP, low molecular weight, and high TPSA-to-MW ratio (0.602 Ų·mol/g) [2] positions the compound as a potential reference standard for chromatographic method development targeting polar metabolites or degradation products of phenyl-substituted thiadiazolyl urea herbicides and plant growth regulators, where more lipophilic standards provide insufficient retention-time calibration in reversed-phase HPLC.

Application
Selection Property
Validation Focus
Cytokinin signaling negative control
Thiadiazol-5-yl urea core with methyl substituent; no known bioactivity
Null-response confirmation in callus bioassays
Apoplastic transport probe
Low lipophilicity (XLogP3 -0.2) and high TPSA/MW ratio
Apoplastic vs symplastic partitioning kinetics
SAR scaffold derivatization
Minimal MW (158.18) and single rotatable bond
Systematic substituent effect screening on urea core
Polar metabolite LC reference
Hydrophilic, low MW, distinct TPSA/MW ratio
Retention-time calibration in reversed-phase HPLC
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